molecular formula C8H9BrFN B1472471 2-(2-Bromophenyl)-2-fluoroethan-1-amine CAS No. 794472-17-6

2-(2-Bromophenyl)-2-fluoroethan-1-amine

Cat. No. B1472471
CAS RN: 794472-17-6
M. Wt: 218.07 g/mol
InChI Key: PSILMZYIDXSKAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The exact structure would depend on the specific locations of the bromine, fluorine, and amine groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine, fluorine, and amine groups. The bromine atom is a good leaving group, so it might be displaced in a nucleophilic substitution reaction. The amine group can act as a base or a nucleophile, participating in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and boiling point compared to similar compounds without a bromine atom .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it might pose inhalation risks. The presence of the bromine atom might also make it hazardous, as bromine compounds can be irritants or toxic .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-(2-bromophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSILMZYIDXSKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromophenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2-Bromophenyl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(2-Bromophenyl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(2-Bromophenyl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(2-Bromophenyl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(2-Bromophenyl)-2-fluoroethan-1-amine

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